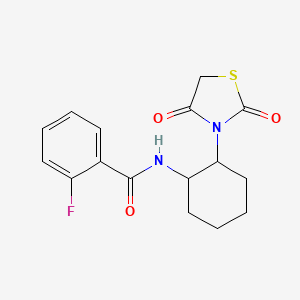

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide

Description

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is a synthetic compound featuring a thiazolidinedione (TZD) core linked to a cyclohexyl group and a 2-fluorobenzamide moiety. The TZD ring is a well-known pharmacophore in medicinal chemistry, associated with hypoglycemic and anticancer activities . The cyclohexyl group introduces conformational rigidity, while the 2-fluorobenzamide substituent enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-11-6-2-1-5-10(11)15(21)18-12-7-3-4-8-13(12)19-14(20)9-23-16(19)22/h1-2,5-6,12-13H,3-4,7-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVPLLUCLFXTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst such as glacial acetic acid.

Cyclohexyl group introduction: The thiazolidine intermediate is then reacted with a cyclohexyl halide under basic conditions to introduce the cyclohexyl group.

Fluorobenzamide formation: Finally, the cyclohexyl-thiazolidine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions, contributing to the development of novel chemical entities.

Biology

The compound has been investigated for its potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies indicate that it inhibits microbial growth by interfering with essential biomolecule synthesis in microbial cells.

- Anticancer Activity : Recent research demonstrated that derivatives of thiazolidine-2,4-dione effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor growth inhibition.

Medicine

This compound is explored for its anti-inflammatory properties:

- Mechanism of Action : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Industry

This compound is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- VEGFR-2 Inhibition : The compound showed significant inhibitory activity against VEGFR-2 with an IC50 value as low as 0.081 μM in vitro.

- Apoptotic Induction : It was found to induce apoptosis in cancer cell lines such as HT-29, A-549, and HCT-116. Flow cytometric analyses revealed an increase in apoptotic cells from 3.1% to 31.4% upon treatment.

Mechanistic Insights

Mechanistic studies indicated that treatment with the compound led to:

- An increase in pro-apoptotic markers (BAX).

- A decrease in anti-apoptotic markers (Bcl-2).

- Enhanced activity of caspases involved in the apoptotic pathway.

Study on Anticancer Efficacy

A notable study published in a peer-reviewed journal demonstrated that derivatives of thiazolidine-2,4-dione could effectively inhibit VEGFR-2, indicating strong potential for antiangiogenic therapy crucial for tumor growth inhibition .

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit microbial growth: By interfering with the synthesis of essential biomolecules in microbial cells.

Induce apoptosis in cancer cells: Through the activation of apoptotic pathways and inhibition of cell proliferation.

Reduce inflammation: By inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to structurally related derivatives (Table 1):

Key Observations:

Substituent Impact on Bioactivity: The TZD core is critical for biological activity (e.g., GLUT1 inhibition in F14 and anticancer effects in 7c ). The 2-fluorobenzamide group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., 7c’s 4-methylbenzylidene or 4a’s nitrobenzothiazole), as fluorine improves membrane permeability and metabolic stability .

Thermal Stability :

- Compounds with bulkier substituents (e.g., 7c , 4a ) exhibit higher melting points (>250°C), suggesting greater crystallinity and stability compared to furan-substituted F14 (277.5°C) .

This highlights the TZD scaffold’s versatility.

Fluorine vs. Other Substituents

- Fluorine’s Role : The 2-fluorobenzamide group in the target compound likely reduces oxidative metabolism compared to methoxy (4b ) or bromo (4c ) substituents, prolonging half-life .

- Electron-Withdrawing Effects : Fluorine’s electronegativity may enhance hydrogen bonding with biological targets compared to methyl or methoxy groups in 7c or 4b .

Structural Flexibility and Conformation

- X-ray data from suggests that dihydrothiazolylidene analogs adopt planar conformations, whereas the TZD core in the target compound may exhibit puckered ring geometry, affecting binding pocket compatibility .

Research Findings and Data Gaps

- Anticancer Potential: Analogs like 7c show potent activity (IC₅₀ values in µM range), but the target compound’s efficacy remains untested .

- Metabolic Stability: Fluorinated benzamides (e.g., 4a) demonstrate improved pharmacokinetics over non-fluorinated derivatives, a trait likely shared by the target compound .

- Synthetic Challenges : Lower yields in furan-substituted F14 (47.5%) vs. benzylidene derivatives (7c : 83%) suggest that the target compound’s fluorobenzamide group may require optimized coupling conditions .

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities. Its molecular formula is and it has a molecular weight of 340.42 g/mol. The presence of the fluorobenzamide moiety enhances its pharmacological properties by improving selectivity and potency against specific biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. One notable study demonstrated that derivatives of thiazolidine-2,4-dione could effectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy.

- VEGFR-2 Inhibition : The compound showed significant inhibitory activity against VEGFR-2 with an IC50 value as low as 0.081 μM in vitro. This suggests a strong potential for antiangiogenic therapy, which is crucial for tumor growth inhibition .

- Apoptotic Induction : The compound was also found to induce apoptosis in cancer cell lines such as HT-29, A-549, and HCT-116. Flow cytometric analyses revealed an increase in apoptotic cells from 3.1% to 31.4% upon treatment with the compound .

- Mechanistic Insights : Mechanistic studies indicated that treatment with the compound led to an increase in pro-apoptotic markers (BAX) and a decrease in anti-apoptotic markers (Bcl-2), alongside enhanced activity of caspases involved in the apoptotic pathway .

Antibacterial Activity

In addition to its anticancer properties, derivatives of thiazolidine compounds have exhibited antibacterial activities:

- Broad-Spectrum Activity : Thiazolidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain thiazolidine derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Synthesis and Research Findings

The synthesis of this compound involves several steps that include the formation of the thiazolidine core followed by modification with cyclohexyl and fluorobenzamide groups. The synthetic pathway typically includes:

- Formation of Thiazolidine Core : Utilizing starting materials such as isothiocyanates and amines under controlled conditions.

- Cyclization Reactions : Employing Lewis acid catalysis to facilitate cyclization and formation of the dione structure.

- Final Modifications : Introducing the cyclohexyl and fluorobenzamide substituents through nucleophilic substitution reactions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiazolidine derivatives:

- Case Study 1 : A derivative with a similar structure showed an IC50 value of 13.56 μM against HT-29 cells, indicating significant anti-proliferative effects .

- Case Study 2 : Another study reported that modifications to the thiazolidine structure could enhance both anticancer and antibacterial properties, underscoring the importance of structural optimization in drug design .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide?

The compound can be synthesized via a multi-step approach involving condensation of 2-fluorobenzoyl chloride with a cyclohexylamine intermediate bearing the 2,4-dioxothiazolidin moiety. A typical route involves:

- Step 1 : Formation of the thiazolidinone ring through cyclization of thiourea derivatives with α-haloketones under basic conditions.

- Step 2 : Functionalization of the cyclohexylamine intermediate via nucleophilic substitution or amide coupling.

- Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be validated experimentally?

- Spectroscopic Analysis : H NMR (400 MHz, DMSO-d) should show characteristic peaks for the fluorobenzamide (δ 7.2–7.8 ppm, aromatic protons) and thiazolidinone (δ 4.2–4.5 ppm, CH adjacent to the dioxo group). F NMR can confirm the fluorine substituent .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] with an error < 2 ppm.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (SHELX-2018/3) resolves bond lengths and angles, particularly the planarity of the thiazolidinone ring and fluorobenzamide orientation .

Q. What preliminary assays are used to evaluate its biological activity?

- Cytotoxicity : MTT assay ( ) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. IC values are calculated using nonlinear regression (GraphPad Prism) .

- Enzyme Inhibition : VEGFR-2 kinase inhibition assays (ADP-Glo™ Kinase Assay) at 10 nM–10 µM to determine inhibitory constants (K) .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low cellular efficacy) be resolved?

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 monolayer assay). Poor cellular uptake or rapid hepatic clearance may explain discrepancies.

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells.

- Off-Target Screening : Employ broad-panel kinase profiling (Eurofins) to rule out non-specific effects .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Disorder in the Cyclohexyl Group : The cyclohexyl ring may exhibit conformational disorder. Partial occupancy refinement (SHELXL) and TWIN/BASF commands are used to model alternative orientations .

- Weak Diffraction : Low-temperature data collection (100 K) and synchrotron radiation (λ = 0.7–1.0 Å) improve resolution for heavy-atom derivatives.

- Validation : R-free values and Hirshfeld surface analysis (CrystalExplorer) ensure model accuracy .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Substituent Variation : Replace the 2-fluorobenzamide with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to modulate VEGFR-2 binding (see , Table 2).

- Scaffold Hybridization : Fuse the thiazolidinone with benzothiazole (as in ) to enhance π-π stacking with kinase domains.

- Computational Guidance : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.